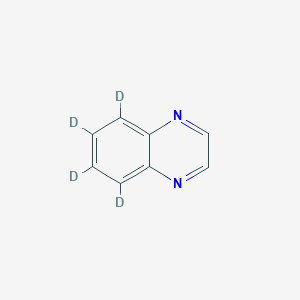

Quinoxaline-5,6,7,8-D4

Übersicht

Beschreibung

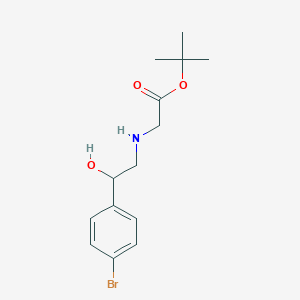

Quinoxaline-5,6,7,8-D4 is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H2D4N2 .

Synthesis Analysis

Quinoxalines can be synthesized by condensing ortho-diamines with 1,2-diketones . Recent advances in the synthesis of quinoxalines have been made, including the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis

The molecular structure of Quinoxaline-5,6,7,8-D4 is similar to that of quinoxaline, with the addition of four deuterium (D) atoms . Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .Chemical Reactions Analysis

Quinoxalines have been subject to extensive research due to their wide range of physicochemical and biological activities. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Acid-catalyzed rearrangements of quinoxalinones have been reported, giving 2-heteroarylbenzimidazoles and 1-heteroarylbenzimidazolones in the presence of nucleophilic reactants .Physical And Chemical Properties Analysis

Quinoxaline-5,6,7,8-D4 has an average mass of 134.171 Da and a mono-isotopic mass of 134.078201 Da . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Biological Activity

Quinoxalines, including Quinoxaline-5,6,7,8-D4, are prominent in medicinal chemistry for their diverse therapeutic uses. These compounds have been explored for their antifungal, antibacterial, antiviral, and antimicrobial properties. They play a crucial role in drugs targeting cancer, AIDS, and infectious diseases. Recent research focuses on green chemistry approaches to synthesize quinoxaline derivatives cost-effectively and sustainably (Khatoon & Abdulmalek, 2021).

Quinoxaline Derivatives in Antimicrobial and Antitumor Research

Several studies have been conducted on quinoxaline derivatives for their antimicrobial activity. Specific derivatives have been synthesized and evaluated for their efficacy against various microbial strains. Additionally, some quinoxaline derivatives have been identified as potential angiogenesis inhibitors and are being explored for their antitumor effects. These compounds may offer promising avenues in cancer therapy (Refaat, Moneer, & Khalil, 2004); (Gali-Muhtasib et al., 2004).

Therapeutic Potential of Metal Complexes with Quinoxaline Derivatives

The combination of quinoxaline derivatives with metal ions has been explored to enhance their biological activity. These metal complexes have shown improved efficacy in various therapeutic areas, including antibacterial, antifungal, antitumor, and antidiabetic treatments. The review of these complexes provides insights into their structure, mechanism of action, and potential applications in drug development (Kayogolo et al., 2022).

Electrophysiological Studies and Neuroprotective Applications

Quinoxaline derivatives have been used in electrophysiological studies, particularly in understanding neurotransmission mediated by glycine receptors. Some derivatives have shown neuroprotective properties against cerebral ischemia, offering potential therapeutic benefits in neurological disorders (Meier & Schmieden, 2003); (Sheardown et al., 1990).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . This suggests that Quinoxaline-5,6,7,8-D4 and its derivatives could have potential future applications in these areas.

Eigenschaften

IUPAC Name |

5,6,7,8-tetradeuterioquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCHRSMBECNVNS-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])N=CC=N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxaline-5,6,7,8-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

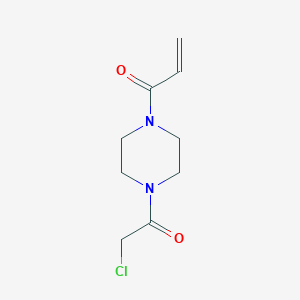

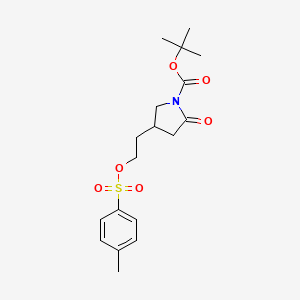

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1412393.png)

![methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1412399.png)

![Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1412402.png)